Cas no 2454396-63-3 (Pyrido[4,3-d]pyrimidine, 2,4,7,8-tetrachloro-)
![Pyrido[4,3-d]pyrimidine, 2,4,7,8-tetrachloro- structure](https://ja.kuujia.com/scimg/cas/2454396-63-3x500.png)
Pyrido[4,3-d]pyrimidine, 2,4,7,8-tetrachloro- 化学的及び物理的性質
名前と識別子
-
- Pyrido[4,3-d]pyrimidine, 2,4,7,8-tetrachloro-
- 2,4,7,8-Tetrachloropyrido[4,3-d]pyrimidine
- DB-148772
- 2454396-63-3
- MFCD34471557
- CS-0159053
- SCHEMBL22208147
- SY323256
- AT30881
- PS-18721
-
- MDL: MFCD34471557
- インチ: 1S/C7HCl4N3/c8-3-4-2(1-12-6(3)10)5(9)14-7(11)13-4/h1H
- InChIKey: LGUZLYPYPXLWRI-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC(Cl)=C2C=NC(Cl)=C(Cl)C2=N1
計算された属性
- せいみつぶんしりょう: 268.889508g/mol
- どういたいしつりょう: 266.892458g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 38.7Ų
Pyrido[4,3-d]pyrimidine, 2,4,7,8-tetrachloro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM538525-250mg |
2,4,7,8-Tetrachloropyrido[4,3-d]pyrimidine |
2454396-63-3 | 95%+ | 250mg |
$425 | 2024-07-28 | |
Chemenu | CM538525-5g |
2,4,7,8-Tetrachloropyrido[4,3-d]pyrimidine |
2454396-63-3 | 95%+ | 5g |
$3190 | 2024-07-28 | |
eNovation Chemicals LLC | Y1219175-5G |
2,4,7,8-tetrachloropyrido[4,3-d]pyrimidine |
2454396-63-3 | 97% | 5g |
$2980 | 2024-07-21 | |
eNovation Chemicals LLC | Y1219175-500MG |
2,4,7,8-tetrachloropyrido[4,3-d]pyrimidine |
2454396-63-3 | 97% | 500mg |
$660 | 2024-07-21 | |
eNovation Chemicals LLC | Y1111490-50g |
2,4,7,8-Tetrachloropyrido[4,3-d]pyrimidine |
2454396-63-3 | 95% | 50g |
$15950 | 2024-07-28 | |
eNovation Chemicals LLC | Y1219175-1G |
2,4,7,8-tetrachloropyrido[4,3-d]pyrimidine |
2454396-63-3 | 97% | 1g |
$990 | 2024-07-21 | |
1PlusChem | 1P020LN7-250mg |
2,4,7,8-TETRACHLOROPYRIDO[4,3-D]PYRIMIDINE |
2454396-63-3 | 95% | 250mg |
$369.00 | 2024-05-21 | |
Ambeed | A1515395-1g |
2,4,7,8-Tetrachloropyrido[4,3-d]pyrimidine |
2454396-63-3 | 97% | 1g |
$1135.0 | 2024-04-20 | |
Ambeed | A1515395-100mg |
2,4,7,8-Tetrachloropyrido[4,3-d]pyrimidine |
2454396-63-3 | 97% | 100mg |
$284.0 | 2024-04-20 | |
1PlusChem | 1P020LN7-500mg |
2,4,7,8-TETRACHLOROPYRIDO[4,3-D]PYRIMIDINE |
2454396-63-3 | 95% | 500mg |
$635.00 | 2024-05-21 |
Pyrido[4,3-d]pyrimidine, 2,4,7,8-tetrachloro- 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
Pyrido[4,3-d]pyrimidine, 2,4,7,8-tetrachloro-に関する追加情報
Pyrido[4,3-d]pyrimidine, 2,4,7,8-tetrachloro (CAS No. 2454396-63-3): A Comprehensive Overview
The compound Pyrido[4,3-d]pyrimidine, 2,4,7,8-tetrachloro (CAS No. 2454396-63-3) represents a significant advancement in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound, characterized by its tetrachlorinated pyrido[4,3-d]pyrimidine core, has garnered considerable attention due to its unique structural properties and potential applications in drug discovery. The molecular framework of this compound encompasses a fused bicyclic system, consisting of a pyrimidine ring embedded within a pyridine ring, with four chlorine atoms strategically positioned at specific positions to enhance its reactivity and functionalization capabilities.
In recent years, the exploration of nitrogen-containing heterocycles has been a cornerstone in the development of novel therapeutic agents. Among these, the pyrido[4,3-d]pyrimidine scaffold has emerged as a versatile platform for designing molecules with diverse biological activities. The introduction of chlorine atoms into the structure not only modifies its electronic properties but also opens up avenues for further chemical modifications. These modifications are crucial for optimizing pharmacokinetic profiles and enhancing target specificity.
Current research in this domain has highlighted the compound's potential as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play pivotal roles in various cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is often associated with several diseases, most notably cancer. By targeting specific kinases, small molecules like Pyrido[4,3-d]pyrimidine, 2,4,7,8-tetrachloro can modulate these pathways and potentially restore normal cellular function.
One of the most compelling aspects of this compound is its ability to serve as a lead structure for medicinal chemists. The chlorine substituents provide multiple sites for selective functionalization, allowing researchers to fine-tune the molecule's properties. For instance, Suzuki-Miyaura cross-coupling reactions can be employed to introduce aryl groups at various positions on the tetrachloro-pyrido[4,3-d]pyrimidine core. This approach has been successfully utilized to generate libraries of derivatives with enhanced binding affinity and selectivity towards particular kinase targets.
The synthesis of Pyrido[4,3-d]pyrimidine, 2,4,7,8-tetrachloro involves multi-step organic transformations that require precise control over reaction conditions. The process typically begins with the chlorination of a parent pyrido[4,3-d]pyrimidine derivative using chlorinating agents such as phosphorus oxychloride (POCl₃). The regioselective introduction of chlorine atoms is a critical step and often necessitates careful optimization to achieve the desired substitution pattern.
In addition to its applications in kinase inhibition research, this compound has shown promise in other therapeutic areas. For example, studies have indicated that derivatives of tetrachloro-pyrido[4,3-d]pyrimidine exhibit antiviral and anti-inflammatory properties. These findings underscore the versatility of the scaffold and its potential for broad-spectrum drug development.
The pharmacological evaluation of Pyrido[4,3-d]pyrimidine, 2,4,7,8-tetrachloro derivatives has been extensively studied both in vitro and in vivo. In cell-based assays,these compounds have demonstrated inhibitory effects on various kinases,including Aurora kinases and JAK family members. These kinases are implicated in processes such as cell cycle regulation and immune responses,making them attractive targets for therapeutic intervention.
The development of structure-activity relationship (SAR) studies has been instrumental in understanding how modifications to the tetrachloro-pyrido[4d]pyrimidine core influence biological activity. By systematically varying substituents at different positions,researchers have identified key structural features that enhance potency and selectivity. This information is crucial for designing next-generation drug candidates with improved pharmacological profiles.
The future direction of research on this compound is likely to focus on optimizing synthetic routes for scalability and cost-effectiveness. Additionally,exploring novel derivatives through computational chemistry and high-throughput screening may uncover additional therapeutic applications. The integration of machine learning algorithms into drug discovery pipelines could further accelerate the identification of promising lead compounds based on structural features similar to those found in Pyrido[4d]pyrimidine,2,4,7,8-tetrachloro.
In conclusion,Pyrido[4d]pyrimidine,2,4,7,8-tetrachloro (CAS No. 2454396-63-3) stands out as a valuable intermediate in pharmaceutical research due to its unique structural characteristics and potential biological activities。Its role as a precursor for kinase inhibitors underscores its significance in addressing critical therapeutic challenges。As research continues to evolve,this compound will undoubtedly continue to inspire innovative approaches in drug design and development.
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